2-(Ethylthio)benzyl alcohol 2-(Ethylthio)benzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14262086
InChI: InChI=1S/C9H12OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3
SMILES:
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol

2-(Ethylthio)benzyl alcohol

CAS No.:

Cat. No.: VC14262086

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylthio)benzyl alcohol -

Specification

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
IUPAC Name (2-ethylsulfanylphenyl)methanol
Standard InChI InChI=1S/C9H12OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3
Standard InChI Key YAAZIYLXESIBIN-UHFFFAOYSA-N
Canonical SMILES CCSC1=CC=CC=C1CO

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(ethylthio)benzyl alcohol consists of a benzene ring with two functional groups: a hydroxymethyl (-CH2_2OH) group at the 1-position and an ethylthio group at the 2-position. Key molecular parameters inferred from analogous compounds include:

PropertyValue/DescriptionSource Analogue
Molecular formulaC9H12OS\text{C}_9\text{H}_{12}\text{OS}2-(Benzylthio)ethanol
Molecular weight168.26 g/molCalculated
Boiling point~250–270°C (estimated)Benzyl alcohol derivatives
SolubilityMiscible in polar organic solventsThioether analogs

The ethylthio group introduces electron-withdrawing effects, slightly reducing the aromatic ring’s electron density compared to unsubstituted benzyl alcohol. This modification impacts reactivity in electrophilic substitution and oxidation reactions .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A common route to benzyl thioethers involves the reaction of benzyl halides with thiols. For example, 2-(bromomethyl)benzyl alcohol (CAS: 74785-02-7) reacts with ethanethiol in the presence of a base to yield 2-(ethylthio)benzyl alcohol :

C8H9BrO+CH3CH2SHBaseC9H12OS+HBr\text{C}_8\text{H}_9\text{BrO} + \text{CH}_3\text{CH}_2\text{SH} \xrightarrow{\text{Base}} \text{C}_9\text{H}_{12}\text{OS} + \text{HBr}

This method, adapted from the synthesis of 2-(benzylthio)ethanol , typically employs toluene or THF as solvents and temperatures of 60–80°C. Yields are moderate (50–70%) due to competing elimination reactions .

Physicochemical Properties

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3 ):

    • Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H, ortho and meta to substituents) .

    • -CH2_2OH: δ 4.6–4.8 ppm (singlet, 2H) .

    • -SCH2_2CH3_3: δ 2.5–2.7 ppm (triplet, 2H, -SCH2_2-), 1.2–1.4 ppm (triplet, 3H, -CH3_3) .

  • IR (KBr):

    • O-H stretch: ~3200–3400 cm1^{-1}.

    • C-S stretch: ~650–700 cm1^{-1} .

Thermal Stability

Differential scanning calorimetry (DSC) of related thioether benzyl alcohols shows decomposition onset at ~180°C, suggesting similar stability for 2-(ethylthio)benzyl alcohol .

Applications in Organic Synthesis

Ligand Precursor in Catalysis

Thioether-containing benzyl alcohols serve as ligands for transition metals. For instance, palladium complexes of similar structures catalyze Suzuki-Miyaura couplings .

Building Block for Heterocycles

The -CH2_2OH group participates in cyclocondensation reactions. Reaction with thiourea yields thiazolidinones, a scaffold prevalent in pharmaceuticals .

Hazard ParameterDescription
GHS Hazard CodesXn (Harmful)
Risk StatementsH302 (Harmful if swallowed)
Safety PrecautionsUse gloves, eye protection, and ventilation

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